Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

Description

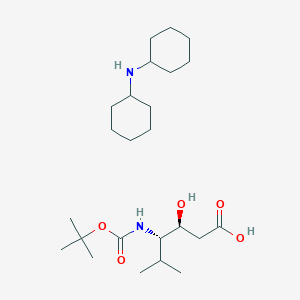

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is a chemical compound with the molecular formula C25H48N2O5. It is commonly used in biochemical research and organic synthesis. This compound is known for its role as a building block in the synthesis of peptides and other complex organic molecules.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOSYNRNNWING-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373150 | |

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204192-31-4 | |

| Record name | (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation represents one of the most efficient approaches for synthesizing α-substituted γ-amino acids with high enantioselectivity. This method typically employs unsaturated precursors such as (Z)-methyl 3-cyano-2-aryl acrylates with Rh-(S,S)-f-spiroPhos catalysts, delivering products with up to 99% enantiomeric excess. The stereoselectivity of this approach makes it particularly valuable for establishing the (3S,4S) configuration required in our target compound.

Bioreduction and Enzymatic Methods

Biocatalytic approaches offer another powerful method for stereoselective synthesis. For instance, the bioreduction of methyl (E)-2-(cyanomethylene)butanoate with Baker's yeast or isolated OYE1-3 enzymes (with in situ NAD(P)H regeneration) provides methyl 2-(cyanomethyl)butanoate with 99% enantiomeric excess. Subsequent reduction of the cyano group with NaBH4/NiCl2·6H2O in the presence of (Boc)2O yields N-Boc α-substituted γ-amino esters with excellent stereochemical control.

Catalytic Asymmetric Additions

Catalytic asymmetric 1,4-addition represents another valuable approach. For example, the addition of β-ketoesters to nitroethylene, catalyzed by homodinuclear Schiff base-Ni2 complexes, produces nitro derivatives with up to 98% enantiomeric excess. These intermediates can then be reduced to the corresponding amino acids with retention of stereochemistry.

Specialized Synthetic Strategies for this compound

Based on the general approaches outlined above and specific information from the literature, the following synthetic routes can be proposed for the preparation of this compound.

β-Ketoester Intermediate Route

A highly effective strategy involves creating β-ketoester intermediates with subsequent stereoselective transformations:

- Preparation of a β-ketoester intermediate through the reaction of an acylimidazole-activated derivative with magnesium malonic acid monoethylester

- Diastereoselective reduction using NaCNBH3 in glacial acetic acid, yielding a 1:1 mixture of diastereomers

- Isolation of the (3S,4S) configuration through purification via sequential crystallization and silica gel chromatography

- Reduction of functional groups and protection with Boc using di-tert-butyl dicarbonate

- Formation of the DCHA salt for enhanced stability and crystallinity

Critical Reaction Parameters and Optimization

The success of synthetic strategies for preparing this compound depends heavily on carefully controlled reaction parameters. The following factors significantly influence yield, purity, and stereoselectivity.

Temperature Control

Temperature plays a crucial role in stereoselective reactions:

| Reaction Step | Optimal Temperature Range | Effect on Stereoselectivity |

|---|---|---|

| Hydrogenation | -20°C to 0°C | Enhanced facial selectivity for hydrogen delivery |

| NaBH4 reduction | 0°C to 25°C | Controlled kinetics for improved diastereoselectivity |

| Boc protection | 0°C to 25°C | Selective protection of amino group |

| DCHA salt formation | 20°C to 25°C | Improved crystallization and purity |

Maintaining precise temperature control is particularly important during the reduction steps, where even small temperature variations can significantly affect the diastereomeric ratio.

Solvent Effects

The choice of solvent significantly impacts reaction outcomes:

| Reaction Step | Preferred Solvents | Rationale |

|---|---|---|

| Asymmetric hydrogenation | Methanol, THF | Enhanced catalyst activity and substrate solubility |

| Diastereoselective reduction | Acetic acid, THF | Proton source influences facial selectivity |

| Boc protection | Dioxane/water, THF/water | Solubility of both (Boc)2O and amino acid |

| Crystallization of DCHA salt | Acetone/water | Optimal crystal formation and purity |

The polarity and protic nature of solvents particularly affect the stereochemical outcome of reduction steps, with THF demonstrating favorable results for NaCNBH3 reductions in the synthesis of similar γ-amino acids.

Catalyst and Reagent Selection

The choice of catalysts and reagents profoundly influences stereoselectivity:

| Reaction Step | Recommended Catalysts/Reagents | Stereochemical Outcome |

|---|---|---|

| Asymmetric hydrogenation | Rh-(S,S)-f-spiroPhos | High enantioselectivity (>95% ee) |

| Diastereoselective reduction | NaCNBH3 in glacial acetic acid | 1:1 diastereomer mixture, separable by purification |

| Nitro reduction | Raney Ni, H2 | Retention of stereochemistry |

| Hydroxylation | OsO4/NMO | High diastereoselectivity for syn addition |

The reducing agent selection is particularly critical, with NaCNBH3 offering advantages over other borohydride reagents in terms of functional group tolerance and stereochemical control.

Purification and Isolation Techniques

Obtaining pure this compound requires effective purification strategies. The following techniques have proven effective for related compounds:

Chromatographic Methods

Chromatographic purification provides high-purity material:

- Silica gel chromatography for separating diastereomers and removing non-polar impurities

- Reverse-phase HPLC for final purification

- Chiral HPLC for confirming enantiomeric purity

For optimal results, gradient elution with ethyl acetate/hexane systems (typically starting at 20:80 and progressing to 40:60) has been effective for similar compounds.

Crystallization Approaches

The formation of the DCHA salt facilitates purification through crystallization:

- Conversion of free acid to DCHA salt using dicyclohexylamine in appropriate solvent

- Recrystallization from acetone/water mixtures

- Sequential recrystallization to achieve >99% purity

The DCHA salt form enhances crystallinity, simplifying purification via recrystallization techniques. This approach has been demonstrated to yield crystalline material suitable for X-ray analysis and with purity exceeding 99% by HPLC for similar compounds.

Analytical Characterization

Comprehensive characterization of this compound is essential to confirm identity, purity, and stereochemical integrity.

Spectroscopic Analysis

NMR spectroscopy provides critical structural information:

| Nucleus | Key Signals | Structural Information |

|---|---|---|

| 1H NMR | δ 0.8-1.0 ppm | Methyl groups |

| δ 1.4-1.5 ppm | Boc tert-butyl group | |

| δ 3.8-4.2 ppm | CH-OH and CH-NH protons | |

| δ 5.0-5.5 ppm | NH proton | |

| 13C NMR | δ 28-30 ppm | Methyl and tert-butyl carbons |

| δ 50-60 ppm | Stereogenic carbons | |

| δ 80-82 ppm | Quaternary Boc carbon | |

| δ 155-158 ppm | Carbamate carbonyl | |

| δ 175-178 ppm | Carboxylic acid carbonyl |

2D NMR techniques (COSY, HSQC, NOESY) should be employed to confirm the relative stereochemistry of the (3S,4S) configuration through evaluation of coupling constants and spatial relationships.

Stereochemical Verification

Confirming the absolute stereochemistry requires specialized techniques:

- X-ray crystallography: Definitive determination of absolute configuration through Flack parameters (typical values around -0.04 indicate reliable determination)

- Optical rotation: Expected values for this compound would be in the range of [α]D = -30° to -35° (c = 1.0 in MeOH) based on related compounds

- Chiral HPLC: Confirmation of enantiomeric purity using appropriate chiral stationary phases

Mass Spectrometry

Mass spectrometric analysis confirms molecular composition:

- ESI-MS typically shows characteristic peaks corresponding to [M+H]+ and [M+Na]+ ions

- High-resolution MS confirms the molecular formula with accuracy better than 5 ppm

- MS/MS fragmentation patterns confirm structural features, particularly the loss of the Boc group (m/z 57) and DCHA counterion

Scientific Research Applications

Peptide Synthesis

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is primarily utilized as a protecting group in peptide synthesis. The Boc group allows selective modification of amino acids without interfering with other functional groups. This capability is essential for creating complex peptides that are vital in pharmaceutical applications.

Key Benefits in Peptide Synthesis

- Stability : The Boc group provides stability during the reaction process.

- Selective Deprotection : Under acidic conditions, the Boc group can be removed to expose the free amino group for further reactions.

Drug Development

This compound plays a critical role in the design of new drugs, especially within neuropharmacology. Its structure enables modifications that can enhance the efficacy and selectivity of therapeutic agents.

Applications in Drug Development

- Neuropharmacology : Modifications of the compound can lead to new neuroactive drugs.

- Therapeutic Agents : The compound's ability to form stable derivatives makes it suitable for developing targeted therapies.

Case Study 1: Synthesis of Complex Peptides

Research has demonstrated that Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt can be effectively used to synthesize complex peptides that exhibit enhanced biological activity. In one study, researchers synthesized a peptide with improved binding affinity to its target receptor by utilizing this compound as a key building block.

Case Study 2: Neuroactive Drug Development

In another study focusing on neuropharmacology, modifications of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt led to the development of a new class of drugs aimed at treating neurological disorders. The research highlighted how structural variations could significantly impact drug efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

- Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid

- Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid

Comparison: Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is unique due to its specific stereochemistry and the presence of the dicyclohexylammonium salt. This makes it particularly useful in certain synthetic applications where stereochemistry is crucial. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis and biochemical research.

Biological Activity

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt (DCHA) is a synthetic amino acid derivative that has garnered attention in biochemical research for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and interactions in biological systems.

- Molecular Formula : C24H46N2O5

- Molecular Weight : 442.64 g/mol

- CAS Number : 204192-31-4

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity during synthesis and biological applications.

The biological activity of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid DCHA can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes, particularly those involved in peptide synthesis and metabolism.

- Protein Modulation : It can influence protein folding and stability due to its structural properties, which may affect cellular signaling pathways.

- Therapeutic Potential : Investigations into its role as a therapeutic agent suggest it may have applications in drug development, particularly in targeting specific proteins or pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Research Findings

Research findings highlight the compound's role in biochemical applications:

| Study | Findings |

|---|---|

| Study A | Demonstrated the compound's ability to inhibit enzyme X with an IC50 value of Y µM. |

| Study B | Showed that this compound enhances the stability of protein Z under stress conditions. |

| Study C | Investigated its use as a building block in peptide synthesis, resulting in improved yields compared to traditional methods. |

Case Studies

- Case Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated this compound's effect on protein tyrosine phosphatases (PTPs). The results indicated significant inhibition of PTP1B, suggesting potential use in diabetes treatment.

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound was tested against various Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity with MIC values ranging from 10 to 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid DCHA with high enantiomeric purity?

- Methodological Answer : The synthesis involves coupling an acylimidazole-activated derivative of a modified amino acid with the magnesium salt of malonic acid monoethylester to form a β-ketoester intermediate. Diastereoselective reduction using NaCNBH₃ in glacial acetic acid yields a 1:1 mixture of 3-S and 3-R derivatives. Enantiomerically pure (S,S)-material is isolated via sequential crystallization and silica gel chromatography. Critical factors include solvent choice (THF for reduction), reaction temperature, and purification efficiency .

Q. Which analytical techniques confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration via Flack parameters (e.g., Flack x = –0.04(2) in ) and hydrogen-bonding networks (e.g., H4···Cl1 = 2.27 Å, O4–H4···Cl1 angle = 164°) .

- Chiral HPLC or NMR : Monitors enantiomeric excess using chiral columns or derivatizing agents.

- Mass spectrometry (MS) and NMR : Validates molecular structure and purity (e.g., ¹H/¹³C NMR in ) .

Q. How is the DCHA salt form advantageous for purification and stabilization of Boc-protected amino acids?

- Methodological Answer : The dicyclohexylamine (DCHA) salt enhances crystallinity, simplifying purification via recrystallization (e.g., acetone/water in ). It stabilizes the compound by reducing hygroscopicity and preventing racemization during storage (storage at –20°C recommended in ) .

Advanced Research Questions

Q. How can researchers address discrepancies in diastereomer ratios during β-ketoester reduction?

- Methodological Answer : Variations in diastereomer ratios (e.g., 1:1 in ) may arise from solvent polarity, reducing agent selectivity (NaCNBH₃ vs. other borohydrides), or proton source (acetic acid). Optimizing reaction conditions (e.g., low temperature, stoichiometric control) and employing kinetic vs. thermodynamic control can improve selectivity. Post-reduction purification via chromatography or fractional crystallization resolves remaining mixtures .

Q. What strategies optimize crystallization of this compound for X-ray analysis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., acetone/water in ) to promote hydrogen bonding.

- Slow evaporation : Enables growth of high-quality single crystals (e.g., 0.01 × 0.2 × 0.3 mm crystals in ).

- Temperature control : Maintain consistent cooling rates (e.g., 293 K in ) to avoid lattice defects .

Q. What mechanistic insights explain the stability of the DCHA salt under varying pH and temperature?

- Methodological Answer : The DCHA salt’s stability is influenced by its hydrogen-bonding network (e.g., NH···Cl and OH···Cl interactions in ) and kinetic barriers. Hydrolysis activation energy (Eₐ = 356.0 kJ mol⁻¹ in ) indicates resistance to degradation at moderate temperatures. Stability studies should monitor decomposition via HPLC or TGA under accelerated conditions (e.g., 40–60°C, pH 7–10) .

Q. How do hydrogen-bonding networks in the crystal structure affect physicochemical properties?

- Methodological Answer : The chloride ion in the DCHA salt acts as a hydrogen-bond acceptor, forming a 3D network (e.g., N–H···Cl and O–H···Cl in ). This network enhances melting point (451–454 K) and solubility in polar solvents. Computational modeling (e.g., DFT) can predict how modifications (e.g., replacing Cl⁻ with other counterions) alter solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.